4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid
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Overview
Description
4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid is a complex organic compound with the molecular formula C14H12N4O5S This compound is characterized by the presence of a pyrimidinylsulfamoyl group attached to an anilino butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinylsulfamoyl Intermediate: This step involves the reaction of pyrimidine-2-amine with chlorosulfonic acid to form pyrimidin-2-ylsulfamoyl chloride.
Coupling with Aniline Derivative: The pyrimidin-2-ylsulfamoyl chloride is then reacted with an aniline derivative to form the corresponding sulfonamide.
Formation of the Butenoic Acid Backbone: The final step involves the reaction of the sulfonamide with a butenoic acid derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and analgesic agent.
Biological Research: It is used in the study of enzyme inhibition, particularly cyclooxygenase (COX) inhibition.
Industrial Applications: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid involves the inhibition of specific enzymes and molecular pathways:
Enzyme Inhibition: The compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Molecular Targets: The primary molecular targets include COX-1 and COX-2 enzymes.
Pathways Involved: The inhibition of COX enzymes leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]but-2-enoic acid: This compound has a similar structure but with a piperazine ring instead of an aniline group.
4-Oxo-4-[4-(pyrimidin-2-yl)phenyl]but-2-enoic acid: This compound has a phenyl group instead of the sulfonamide group.
Uniqueness
4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid is unique due to the presence of the pyrimidinylsulfamoyl group, which imparts specific chemical and biological properties. This structural feature enhances its potential as an enzyme inhibitor and its applicability in medicinal chemistry.
Properties
Molecular Formula |
C14H12N4O5S |
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Molecular Weight |
348.34 g/mol |
IUPAC Name |
4-oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid |
InChI |
InChI=1S/C14H12N4O5S/c19-12(6-7-13(20)21)17-10-2-4-11(5-3-10)24(22,23)18-14-15-8-1-9-16-14/h1-9H,(H,17,19)(H,20,21)(H,15,16,18) |
InChI Key |
UEFKXNDLVFKRPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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